molecular formula C5H3Cl2NO B189641 3,5-Dichloro-2-pyridone CAS No. 5437-33-2

3,5-Dichloro-2-pyridone

Cat. No. B189641
CAS RN: 5437-33-2
M. Wt: 163.99 g/mol
InChI Key: ZICOPWJJZSJEDL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-pyridone is a chemical compound with the molecular formula C5H3Cl2NO and a molecular weight of 163.989 . It is also known by other names such as 3,5-Dichloro-2-hydroxypyridine and 3,5-Dichloro-2-pyridinol .


Synthesis Analysis

The synthesis of 3,5-Dichloro-2-pyridone involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate . Another method involves the use of palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-pyridone can be represented using the IUPAC Standard InChI: InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Dichloro-2-pyridone are primarily based on pyridine rings, cyclization, and cycloaddition reactions . The reaction of 2,3,5-trichloropyridine under certain conditions can lead to the formation of 3,5-Dichloro-2-pyridone .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-pyridone is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .

Scientific Research Applications

Synthesis and Chemical Reactions

  • O- and N-substituted Products Synthesis : The treatment of 3,5-dichloro-2-pyridone with various benzenesulfonyl chlorides yields O- and N-sulfonylated products, which are isolable and stable, differentiated by their infrared and ultraviolet spectra (Hamer & Lira, 1972).
  • 3,5-Dichloro-4-pyridon-1-acetic Acid Synthesis : Synthesizing 3,5-dichloro-4-pyridon-1-acetic acid involves starting with 4-pyridon and sodium hypochlorite, followed by a reaction with ethyl chloroacetate, leading to high yield and product purity suitable for industrial use (Zhang Huan-yu, 2006).

Photophysical and Coordination Properties

  • Boron-Dipyrromethene Derivatives : 3,5-Dichloro-2-pyridone in the synthesis of Boron-Dipyrromethene derivatives demonstrates altered photophysical properties and potential in imaging applications (Khan, Rao, & Ravikanth, 2010).
  • Coordination Chemistry : The coordination chemistry of 2-pyridone derivatives, including 3,5-dichloro-2-pyridone, shows significant usage in forming dimeric complexes with various metals, relevant in understanding metal-metal bonding and in modelling interactions of platinum complexes with nucleobases (Rawson & Winpenny, 1995).

Biological Evaluation

  • Antiproliferative Agents : Pyridone-annelated isoindigos, synthesized from 3,5-dichloro-2-pyridone derivatives, exhibit strong antiproliferative activities against various human tumor cell lines, suggesting their potential as anticancer agents (Saleh et al., 2014).
  • Antimicrobial Agents : Benzimidazole bearing 2-pyridone derivatives, synthesized from 3,5-dichloro-2-pyridone, have been assessed for their antimicrobial activities, showing substantial antibacterial and antifungal properties (Desai, Shihory, & Kotadiya, 2014).

Structural and Spectroscopic Studies

  • Tautomerism Study : Infrared studies of chlorinated 2-pyridinols, including 3,5-dichloro-2-pyridone, provide insights into their tautomerism, which is significant for understanding their chemical behavior and applications (King, Dilling, & Tefertiller, 1972).

Novel Synthetic Methods

  • Rapid Synthesis Methods : Libraries of substituted 2-pyridone derivatives, including 3,5-dichloro-2-pyridone, have been generated using microwave-assisted solution phase methods, highlighting efficient synthesis techniques for these compounds (Gorobets et al., 2004).

Safety And Hazards

3,5-Dichloro-2-pyridone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and washing thoroughly after handling .

Future Directions

Given the versatile applications of compounds with pyridine rings in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds like 3,5-Dichloro-2-pyridone is an important research field . Future research could focus on developing new synthetic methods and exploring potential applications .

properties

IUPAC Name

3,5-dichloro-1H-pyridin-2-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICOPWJJZSJEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-pyridone

CAS RN

5437-33-2
Record name 3,5-Dichloro-2(1H)-pyridinone
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Record name 3,5-Dichloro-2-pyridone
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Record name 3,5-Dichloro-2-pyridone
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Record name 2(1H)-Pyridinone, 3,5-dichloro-
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Record name 3,5-dichloro-2-pyridone
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Record name 3,5-DICHLORO-2-PYRIDONE
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Citations

For This Compound
33
Citations
L Ling, C Ling, H Wu - Tropical Journal of Pharmaceutical Research, 2020 - ajol.info
Purpose: To investigate the anti-tuberculosis potential of twelve commercially available pyridone analogues against Mycobacterium tuberculosis H37Rv strain. Methods: Twelve …
Number of citations: 1 www.ajol.info
AR Katritzky, GR Khan, DE Leahy… - The Journal of Organic …, 1984 - ACS Publications
2-Pyridone and 5-chloro-2-pyridone with NaOCl yield l-chloro-2-pyridone and l, 5-dichloro-2-pyridone, re-spectively, which rapidly rearrange into 5-chloro-and 3, 5-dichloro-2-pyridone. …
Number of citations: 14 pubs.acs.org
MP Cava, NK Bhattacharyya - The Journal of Organic Chemistry, 1958 - ACS Publications
Of the four possible monochloroderivatives of 2-pyridone, only 3-chloro-2-pyridone (IV) has not been described previously. The one recorded obser-vation of the direct chlorination of 2-…
Number of citations: 24 pubs.acs.org
M Hamer, EP Lira - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
Abstract Treatment of 3,5‐dichloro‐2‐pyridone with various benzenesulfonyl chlorides in the presence of triethylamine at 25 yielded both O‐ and N‐sulfonylated products. These …
Number of citations: 8 onlinelibrary.wiley.com
MP Cava, NK Bhattacharyya - The Journal of Organic Chemistry, 1958 - ACS Publications
The reaction of 2-pyridone with ethyl diazoacetate has been reported to give a mixture of N-and O-alkylation products; thelatter, ethyl 2-pyridoxyacetate, was converted by hydrolysisto 2-…
Number of citations: 10 pubs.acs.org
C Yue, N Jia, X Lv, S Wang - Biodegradation, 2023 - Springer
3, 5, 6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds. Microbially-mediated …
Number of citations: 1 link.springer.com
MGA Shvekhgeimer, KI Kobrakov, SS Sychev… - Chemistry of …, 1987 - Springer
… 3~5-Dichloro-2-pyridone (V). A solution of 2.0 g (i0 mmole) of the oxonitrile (III) in 20 ml of DMF was flushed through with argon for 3 min, then saturated with dry HCI for 15 min. The …
Number of citations: 1 link.springer.com
MP Cava, B WEINSTEIN - The Journal of Organic Chemistry, 1958 - ACS Publications
When pyridine-iV-oxide is heated with acetic anhydride rearrangement of the oxygen function into the «-position of the ring occurs with thepro-duction of 2-acetoxypyridine. 2 The only …
Number of citations: 32 pubs.acs.org
N Raningsih, R Kawuri, IG Darmayasa - Int J Pure App Biosci, 2015 - repositori.unud.ac.id
Pathogenic bacterial resistance against antibiotic was one of major problem in medical concern. Staphylococcus aureus or Methicillin Resistant Staphylococcus aureus (MRSA) is one …
Number of citations: 2 repositori.unud.ac.id
MC Torhan, NP Peet, JD Williams - Tetrahedron Letters, 2013 - Elsevier
2-Pyridones are well-known ambident nucleophiles which are capable of reacting with electrophiles through either the nitrogen or oxygen atom to form N-alkyl-2-pyridones or 2-…
Number of citations: 34 www.sciencedirect.com

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